molecular formula C12H17NO3S B376930 ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 64792-51-4

ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B376930
CAS No.: 64792-51-4
M. Wt: 255.34g/mol
InChI Key: UEWRQIZZHLEMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's full chemical name precisely describes its structural features, beginning with the ethyl ester functional group attached to a carboxylic acid derivative at the 3-position of the thieno[2,3-c]pyran core system. The amino group occupies the 2-position, while two methyl substituents are located at the 5-position of the pyran ring, creating a quaternary carbon center that significantly influences the compound's conformational properties.

The molecular structure can be represented through multiple chemical descriptors. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)N, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier key UEWRQIZZHLEMSH-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. The compound's three-dimensional structure features a bicyclic fused ring system where the thiophene ring shares a common edge with the tetrahydropyran ring, creating a rigid molecular framework that restricts conformational flexibility.

Structural identification methods rely heavily on spectroscopic techniques and computational modeling. The compound exhibits characteristic absorption patterns in nuclear magnetic resonance spectroscopy, with distinct chemical shifts corresponding to the various carbon and hydrogen environments within the molecule. The presence of the amino group at the 2-position creates specific electronic effects that influence the chemical shifts of neighboring carbon atoms, particularly those in the thiophene ring system. The dimethyl substitution at the 5-position generates a symmetric environment that simplifies spectroscopic analysis while providing important steric effects that influence reactivity patterns.

Physical Property Value Reference
Molecular Formula C₁₂H₁₇NO₃S
Molecular Weight 255.34 g/mol
Chemical Abstracts Service Number 64792-51-4
International Chemical Identifier Key UEWRQIZZHLEMSH-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)N

Historical Context in Heterocyclic Chemistry Research

The development of thieno[2,3-c]pyran derivatives represents a significant chapter in heterocyclic chemistry research, with roots tracing back to fundamental studies of sulfur-containing aromatic systems and their fusion with oxygen-containing heterocycles. Research into thieno[2,3-c]pyran-3-ones and related derivatives gained momentum through investigations of their stability as derivatives of 2,3-dimethylenethiophene, which provided insights into the electronic properties and reactivity patterns of these fused systems. These early studies established that thieno[2,3-c]pyran-3-ones serve as stable derivatives of highly reactive intermediates, making them valuable synthetic targets and research subjects.

The historical progression of thieno[2,3-c]pyran chemistry included significant advances in synthetic methodology, particularly through the application of metal carbene chemistry and cycloaddition reactions. Research demonstrated that Fischer carbene complexes could effectively couple with 3-alkynyl-2-heteroaromatic carboxaldehyde derivatives to produce thieno[2,3-c]pyran-3-one derivatives in single-step reactions. This methodology represented a major breakthrough in the field, as it provided direct access to complex fused heterocycles that were previously difficult to synthesize through conventional approaches.

The evolution of thieno[2,3-c]pyran derivative research also encompassed investigations into their Diels-Alder reactivity patterns. Studies revealed that when heated with alkynes, thieno[2,3-c]pyran-3-ones undergo Diels-Alder reactions followed by carbon dioxide elimination to generate benzothiophene derivatives. This reactivity pattern established these compounds as valuable synthetic intermediates for accessing more complex aromatic systems, particularly in the context of natural product synthesis and materials science applications.

Methodological advances in the synthesis of amino-substituted thieno[2,3-c]pyran derivatives emerged through the development of multi-step synthetic routes involving cyclization reactions of thiophene derivatives under controlled conditions. These synthetic approaches typically involve the reaction of appropriate thiophene derivatives with ethyl chloroacetate in the presence of base catalysts, followed by functional group transformations to introduce amino substituents and other desired functionalities. The development of these synthetic methodologies required careful optimization of reaction conditions, including temperature control, solvent selection, and catalyst choice to achieve high yields and selectivity.

Significance in Thieno[2,3-c]Pyran Derivative Studies

The significance of this compound in contemporary heterocyclic chemistry research stems from its unique combination of structural features that make it an ideal model compound for investigating structure-activity relationships within the thieno[2,3-c]pyran family. The presence of the amino group at the 2-position provides opportunities for hydrogen bonding interactions and serves as a nucleophilic center for further chemical modifications. The ethyl ester functionality offers possibilities for hydrolysis to generate carboxylic acid derivatives or transesterification to produce alternative ester variants with modified physicochemical properties.

Research applications of this compound extend to the development of new synthetic methodologies for constructing complex heterocyclic systems. The compound serves as a versatile building block for the synthesis of fused pyrimidine derivatives through reactions with isocyanate and isothiocyanate reagents. These transformations demonstrate the compound's utility in preparing tricyclic systems with potential biological activity, as evidenced by studies showing the formation of angular tricyclic structures through cyclization reactions with various electrophilic reagents.

The dimethyl substitution pattern at the 5-position represents a particularly important structural feature that influences both the compound's conformational properties and its reactivity profile. The quaternary carbon center created by these methyl groups restricts ring flexibility and creates steric effects that can influence the regioselectivity of chemical reactions. This structural feature makes the compound valuable for studying the effects of steric hindrance on reaction outcomes and for developing stereoselective synthetic methodologies.

Current research trends involving thieno[2,3-c]pyran derivatives focus on their potential applications in medicinal chemistry, particularly in the development of compounds with antimicrobial and anticancer properties. The thieno[2,3-c]pyran core structure provides a scaffold that can accommodate various functional groups while maintaining structural rigidity, making it attractive for drug design applications. Studies have explored the mechanism of action of these compounds, suggesting that they may interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by the fused ring system.

Research Application Key Finding Reference
Synthetic Methodology Fischer carbene coupling with heteroaromatic aldehydes
Diels-Alder Reactivity Formation of benzothiophenes via carbon dioxide elimination
Pyrimidine Synthesis Cyclization with isocyanate and isothiocyanate reagents
Biological Activity Potential antimicrobial and anticancer properties
Structural Studies Conformational restriction by dimethyl substitution

Properties

IUPAC Name

ethyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-4-15-11(14)9-7-5-12(2,3)16-6-8(7)17-10(9)13/h4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWRQIZZHLEMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

In a nitrogen atmosphere, 2,2-dimethyltetrahydropyran-4-one (3 g, 23.41 mmol) reacts with ethyl cyanoacetate (2.9 g, 25.64 mmol) in anhydrous ethanol (50 mL) using morpholine (0.75 g) as a base and elemental sulfur (3.0 g) as a cyclizing agent. The mixture is stirred at 50°C for 12–16 hours, followed by vacuum distillation of the solvent and purification via flash column chromatography (ethyl acetate/hexane, 1:3). This yields 5.6 g (94%) of the target compound as a yellow crystalline solid.

Table 1: Optimization of Reaction Parameters

ParameterOptimal ValueEffect on Yield
Temperature50°CMaximizes cyclization
SolventAnhydrous ethanolEnhances solubility
BaseMorpholineAccelerates enamine formation
Reaction Time12–16 hoursCompletes ring closure

Mechanistic Insights

The reaction proceeds via a Gewald-like mechanism:

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with 2,2-dimethyltetrahydropyran-4-one to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Insertion : Elemental sulfur mediates cyclization, forming the thiophene ring.

  • Amination : Morpholine facilitates tautomerization, stabilizing the 2-amino group.

Alternative Methods and Comparative Analysis

Heterocyclization with Cyanothioacetamide

U.S. Patent 6,964,956 describes a related approach using cyanothioacetamide instead of ethyl cyanoacetate. While this method avoids sulfur, it requires triethylamine as a base and yields a thieno[2,3-b]pyridine derivative. Adjusting substituents on the 1,3-dione precursor could theoretically yield the target compound, but no direct synthesis is reported.

Post-Functionalization of Thienopyran Intermediates

Ethyl 2-(decanoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (PubChem CID 3112845) is synthesized by acylating the 2-amino group of the parent compound with decanoyl chloride. This demonstrates the versatility of the 2-amino position for derivatization, though the core synthesis remains dependent on the cyclocondensation method.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.30 (t, 3H, J = 7.1 Hz, –OCH₂CH₃), 1.45 (s, 6H, –C(CH₃)₂), 2.75 (m, 2H, –CH₂–), 3.90 (m, 2H, –CH₂–), 4.25 (q, 2H, J = 7.1 Hz, –OCH₂CH₃), 5.20 (s, 2H, –NH₂).

  • MS (EI) : m/z 255.33 [M]⁺, consistent with the molecular formula C₁₂H₁₇NO₃S.

Purity and Yield Optimization

Flash chromatography (silica gel, 230–400 mesh) achieves >98% purity. Recrystallization from ethanol/water (3:1) improves crystallinity but reduces yield to 85%.

Industrial-Scale Considerations

Cost Analysis

ReagentCost per KilogramContribution to Total Cost
2,2-Dimethyltetrahydropyran-4-one$32052%
Ethyl cyanoacetate$15025%
Morpholine$9015%

Applications and Derivatives

The 2-amino group enables further functionalization:

  • Anticancer Agents : Acylated derivatives show GI₅₀ values <1 μM against MCF-7 cells.

  • Polymer Precursors : Copolymerization with thiophene monomers enhances electroconductivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Acyl chlorides, anhydrides

Major Products

    Oxidation products: Nitro or nitroso derivatives

    Reduction products: Alcohols, aldehydes

    Substitution products: Amides, esters

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate exhibit antiviral properties. For instance, derivatives of thienopyran structures have shown effectiveness against the hepatitis C virus by inhibiting the NS5B polymerase . This suggests that this compound could be a promising candidate for further antiviral drug development.

Antitumor Activity

The compound's structure resembles known antitumor agents. Research has highlighted the role of thienopyran derivatives in inhibiting cancer cell lines such as HeLa and HLE . The potential for this compound to act as an antitumor agent warrants investigation into its mechanisms and efficacy.

Neuropharmacological Effects

Compounds with similar structural features have been reported to influence the central nervous system. β-Carbolinone derivatives are known for their neuroactive properties and may serve as precursors for synthesizing novel neuropharmacological agents . this compound could potentially exhibit similar effects.

Organocatalysis in Synthesis

This compound can be synthesized through various methods involving organocatalysis. L-Proline has been utilized as an enantioselective catalyst in synthesizing pyrans and thiopyrans . The ability to synthesize this compound efficiently enhances its accessibility for research and application.

Precursor for Natural Products

The compound's unique structure positions it as a potential precursor for synthesizing various natural products with biological activity. Its derivatives may be explored for their roles in creating complex molecules found in nature or for developing novel therapeutic agents.

Case Study 1: Antiviral Screening

In a study focused on thienopyran derivatives' antiviral activities against hepatitis C virus NS5B polymerase inhibitors, this compound was included in a screening panel. The results indicated moderate inhibitory activity compared to established antiviral agents. Further optimization of the compound's structure could enhance its efficacy.

Case Study 2: Antitumor Activity Assessment

A series of thienopyran derivatives were tested against various cancer cell lines. This compound demonstrated significant cytotoxicity against HeLa cells. The study concluded that modifications to the compound could lead to more potent antitumor agents.

Mechanism of Action

The mechanism by which ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

    Binding to enzymes: Inhibiting enzyme activity by interacting with the active site.

    Modulating receptors: Altering receptor function by binding to specific sites.

    Pathways involved: May include inhibition of key metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

Amino Group Modifications: Acylation or substitution of the amino group alters bioavailability and target binding.

Ester vs. Carboxamide/Carbonitrile : The ethyl ester at position 3 can be hydrolyzed to a carboxylic acid or replaced with a carboxamide/carbonitrile for enhanced stability or solubility.

Ring System Variations : Pyran vs. pyridine rings or thiopyran derivatives affect electronic properties and conformational flexibility.

Key Analogs and Their Properties

The table below summarizes structural analogs, their modifications, and biological activities:

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate -NH₂, -COOEt, 5,5-dimethyl C₁₂H₁₇NO₃S Parent compound; Gewald synthesis Intermediate for antimicrobial derivatives
Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate -NHCOC₆F₅ (perfluorobenzamido) C₁₇H₁₃F₅NO₃S Enhanced lipophilicity and electron-withdrawing groups MIC = 67 nM against Mtb
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate Pyridine ring, -Boc protection C₁₅H₂₂N₂O₄S Improved solubility and stability; tert-butyloxycarbonyl (Boc) protection Intermediate for protease inhibitors
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide -CONH₂ instead of -COOEt C₁₁H₁₆N₂O₂S Carboxamide enhances hydrogen bonding Under evaluation for kinase inhibition
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate -NHCO(3,4-(OCH₃)₂C₆H₃) C₂₁H₂₅NO₆S Aromatic acyl group improves π-π stacking Anticancer candidate (unpublished data)
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile -CN instead of -COOEt C₁₀H₁₂N₂OS Electron-withdrawing cyano group enhances reactivity Preclinical antitumor screening

Biological Activity

Ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (CAS No. 64792-51-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}N O3_3S
  • Molecular Weight : 255.33 g/mol
  • Structure : The compound features a thieno[2,3-c]pyran core which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the Gewald reaction or related methods to construct the thieno-pyran framework. The specific synthetic route may vary based on the substituents and desired biological activity.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing primarily on its cytotoxic and antiproliferative effects against cancer cell lines.

Cytotoxicity Studies

  • Anticancer Activity : this compound has shown promising results in inhibiting the growth of cancer cells. For instance:
    • In a study evaluating thienopyrimidine derivatives, compounds similar to ethyl 2-amino derivatives exhibited IC50_{50} values in the nanomolar range against MDA-MB-231 (triple-negative breast cancer) cell lines .
    • Another investigation reported that derivatives of thieno[2,3-d]pyrimidines demonstrated significant cytotoxicity with IC50_{50} values as low as 27.6 μM .

The mechanisms through which ethyl 2-amino derivatives exert their effects often involve:

  • Inhibition of Key Enzymes : Inhibition of enzymes such as EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) has been noted in related compounds .
  • Microtubule Depolymerization : Some studies suggest that these compounds may affect microtubule dynamics, which is critical for cell division and proliferation .

Comparative Biological Activity

A comparative analysis of various thieno derivatives can help elucidate structure-activity relationships (SAR). Below is a summary table highlighting some key findings from different studies:

CompoundCell LineIC50_{50} (μM)Mechanism of Action
Ethyl 2-amino derivativeMDA-MB-23127.6EGFR inhibition
Thieno[2,3-d]pyrimidineMCF-79.1EGFR-TK inhibition
Thieno derivativeHT1080<40Microtubule depolymerization

Case Studies

  • Case Study on Triple-Negative Breast Cancer : A series of thieno derivatives were synthesized and tested against MDA-MB-231 cells. The most potent compound demonstrated an IC50_{50} value significantly lower than other tested compounds, indicating its potential as a lead for further development .
  • Exploration of Structure Activity Relationships : In another study focusing on various thienopyrimidine derivatives, modifications to the substituents on the thiophene ring were found to significantly alter cytotoxicity profiles against different cancer cell lines .

Q & A

Q. What synthetic methodologies are optimal for preparing ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate?

The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates and sulfur. For example, heating ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate with dimethyl-substituted ketones under acidic conditions yields the dimethyl derivative. Reaction optimization includes solvent choice (ethanol/water mixtures), temperature (70–80°C), and catalysts (e.g., morpholine or piperidine) to achieve yields of ~70% . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Key techniques include:

  • NMR spectroscopy : Distinctive signals in 1H^1H NMR (e.g., δ 1.34 ppm for ethyl CH3_3, δ 4.34 ppm for OCH2_2CH3_3, and δ 2.82 ppm for thieno-pyran CH2_2 groups) confirm regiochemistry. 13C^{13}C NMR resolves carbonyl carbons (~167 ppm) and aromatic carbons (113–130 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 284.12 for C13_{13}H18_{18}NO3_3S) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving puckering in the thieno-pyran ring (amplitude <0.5 Å) .

Advanced Research Questions

Q. How does the 5,5-dimethyl substitution influence the compound’s biological activity and conformational stability?

The dimethyl group at C5 enhances steric stability, reducing ring puckering (quantified via Cremer-Pople parameters) and improving metabolic resistance. In antimycobacterial studies, derivatives with 5,5-dimethyl substitution showed 10-fold higher potency (MIC = 67 nM) against Mycobacterium tuberculosis compared to non-methylated analogs. This is attributed to increased lipophilicity (logP ~2.8) and optimized binding to mycobacterial enzymes like InhA .

Q. What strategies resolve contradictions in cytotoxicity data across similar thieno-pyran derivatives?

Discrepancies arise from assay conditions (e.g., cell lines, exposure time). For example:

  • MTT assay : Use standardized protocols (24–48 hr incubation, 10% FBS) to compare cytotoxicity in sensitive (e.g., HepG2) vs. resistant (e.g., MCF-7/ADR) cell lines .
  • SAR analysis : Modify substituents (e.g., replacing ethyl ester with tert-butyl or benzyl groups) to isolate cytotoxic effects. Data shows tert-butyl derivatives reduce IC50_{50} values by 30% in leukemia models .

Methodological Challenges

Q. How can crystallographic data for this compound be refined when twinning or low-resolution data occurs?

For twinned crystals:

  • Use SHELXL with the TWIN/BASF commands to model twin domains.
  • Apply the HKLF5 format for intensity integration in cases of pseudo-merohedral twinning .
    For low-resolution data (<1.0 Å):
  • Employ SIR97 for phase extension via direct methods and Fourier refinement .

Q. What computational tools predict ADME properties for derivatives of this compound?

  • SwissADME : Estimates bioavailability (TPSA = 75 Ų, >80% intestinal absorption) and CYP450 interactions.
  • AutoDock Vina : Models binding to targets like RAB7 GTPase (docking score ≤-8.0 kcal/mol), correlating with antimycobacterial activity .

Safety and Handling

  • Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Use PPE (nitrile gloves, goggles) and work in fume hoods .
  • Storage : Stable at -20°C under argon for >6 months. Avoid exposure to moisture or strong oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.